An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Understanding the nuanced physicochemical properties of substituted benzimidazoles is paramount for predicting their behavior in biological systems and for the rational design of new therapeutic entities. This technical guide provides a comprehensive overview of the known and predicted physical properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole, a member of this vital class of heterocyclic compounds. While direct and exhaustive experimental data for this specific molecule remains somewhat elusive in publicly accessible literature, this guide synthesizes available information on closely related analogs and foundational chemical principles to offer a robust predictive characterization.
Molecular Structure and Core Properties
7-Methoxy-2-methyl-1H-benzo[d]imidazole is a bicyclic heteroaromatic compound. Its structure consists of a benzene ring fused to a 4,5-disubstituted imidazole ring. A methoxy group is attached at position 7 of the benzimidazole core, and a methyl group is at position 2.
Molecular Formula: C₉H₁₀N₂O
Molecular Weight: 162.19 g/mol [2]
The presence of both hydrogen bond donors (the N-H group of the imidazole ring) and acceptors (the nitrogen atoms and the methoxy oxygen) suggests that this molecule can participate in a variety of intermolecular interactions, which will significantly influence its physical properties.
Tautomerism
A key feature of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism. The hydrogen atom on the imidazole ring can reside on either of the two nitrogen atoms. In the case of 7-Methoxy-2-methyl-1H-benzo[d]imidazole, this results in two tautomeric forms. This equilibrium can be influenced by the solvent, temperature, and the solid-state packing of the molecule. Spectroscopic techniques, particularly NMR, are crucial for studying this dynamic process.
Caption: Tautomeric equilibrium of 7-Methoxy-2-methyl-1H-benzo[d]imidazole.
Predicted and Comparative Physical Properties
Due to the limited direct experimental data for 7-Methoxy-2-methyl-1H-benzo[d]imidazole, the following properties are presented as a combination of predictions based on its structure and comparisons with closely related, well-characterized benzimidazole derivatives.
| Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| Melting Point (°C) | 160 - 180 (Predicted) | The melting point of the parent 2-methyl-1H-benzimidazole is reported to be in the range of 174-175°C. The introduction of a methoxy group may slightly alter the crystal packing and intermolecular forces, leading to a melting point in a similar range. The specific regioisomerism will play a key role. |
| Boiling Point (°C) | > 300 (Predicted) | Benzimidazoles generally have high boiling points due to strong intermolecular hydrogen bonding. The boiling point is expected to be significantly above 300°C, likely with decomposition. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents | The benzimidazole core imparts some polarity, but the overall molecule is largely nonpolar. It is expected to have low solubility in water and better solubility in solvents like ethanol, methanol, and DMSO.[3] |
| pKa | 5.0 - 6.0 (Predicted for the protonated form) | The imidazole moiety is basic. The pKa of the parent benzimidazole is around 5.5. The electron-donating methoxy group at the 7-position is expected to slightly increase the basicity of the imidazole nitrogens. |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of 7-Methoxy-2-methyl-1H-benzo[d]imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and methyl groups. Due to tautomerism, the signals for the aromatic protons may appear broadened in some solvents.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons: δ 6.8-7.5 ppm (complex multiplet)
-
Methoxy Protons (-OCH₃): δ 3.8-4.0 ppm (singlet)
-
Methyl Protons (-CH₃): δ 2.5-2.7 ppm (singlet)
-
NH Proton: δ 10.0-12.0 ppm (broad singlet)
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Aromatic and Imidazole Carbons: δ 100-155 ppm
-
Methoxy Carbon (-OCH₃): δ 55-60 ppm
-
Methyl Carbon (-CH₃): δ 12-15 ppm
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected Key IR Absorption Bands:
-
N-H Stretch: 3200-3400 cm⁻¹ (broad)
-
C-H Stretch (aromatic): 3000-3100 cm⁻¹
-
C-H Stretch (aliphatic): 2850-3000 cm⁻¹
-
C=N and C=C Stretch (aromatic): 1500-1620 cm⁻¹
-
C-O Stretch (methoxy): 1020-1250 cm⁻¹
Synthesis and Crystallization
The synthesis of 7-Methoxy-2-methyl-1H-benzo[d]imidazole would typically involve the condensation of 3-methoxy-1,2-phenylenediamine with acetic acid or a derivative thereof.[4] This reaction, often carried out under acidic conditions and with heating, is a standard method for the formation of 2-substituted benzimidazoles.[5]
Caption: General synthetic route to 7-Methoxy-2-methyl-1H-benzo[d]imidazole.
Purification of the final product is typically achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. The choice of solvent will depend on the solubility profile of the compound and any impurities present.
Experimental Protocols
Melting Point Determination
The melting point can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC) for higher accuracy.
Protocol using a Melting Point Apparatus:
-
A small, dry sample of the crystalline material is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range over which the sample melts is recorded.
NMR Sample Preparation
Protocol for ¹H and ¹³C NMR:
-
Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
The NMR tube is placed in the spectrometer, and the data is acquired.
IR Spectroscopy
Protocol for Solid-State IR (KBr Pellet):
-
A small amount of the dry sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
Conclusion and Future Directions
This guide provides a foundational understanding of the physical properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole based on established chemical principles and data from analogous structures. For drug development professionals and researchers, these predicted and comparative data serve as a valuable starting point for further experimental investigation. The definitive characterization of this compound will require its synthesis and rigorous analysis using modern analytical techniques. Such studies will not only confirm the properties outlined here but will also contribute to a deeper understanding of the structure-property relationships within the broader class of substituted benzimidazoles, ultimately aiding in the discovery of new and improved therapeutic agents.
References
Supplementary Information for "Metal-organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives". The Royal Society of Chemistry. [6] Synthesis of Benzimidazoles - Supporting Information. [5] Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. 2023-07-06. [7] Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCr Journals. [8] 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [9] 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [3] 2-Methylbenzimidazole. ChemicalBook. [10] IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [1] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. 2022-01-10. [11] Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCr Journals. 2023-06-30. [12] Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. 2021-12-17. [13] FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [14] Diversified facile synthesis of benzimidazoles, quinazolin-4(3H)-ones and 1,4-benzodiazepine-2,5. [15] 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. 2023-02-27. [16] 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. 2025-06-28. [17] Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. 2025-08-10. [4] 7-Methoxy-1-methyl-1H-benzo[d]imidazole. ChemScene. [2] Imidazole, 2-methyl-, hydrochloride. NIST WebBook.
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